Decarbonyl Rivaroxaban-d4
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Overview
Description
Decarbonyl Rivaroxaban-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Rivaroxaban, a well-known anticoagulant that inhibits Factor Xa. The molecular formula of this compound is C18D4H16ClN3O4S, and it has a molecular weight of 413.912 . This compound is particularly valuable in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decarbonyl Rivaroxaban-d4 involves multiple steps, starting with the preparation of the deuterated aniline derivative. This is followed by the coupling of the deuterated aniline with a thiophene carboxamide derivative under specific reaction conditions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to maintain consistency and quality. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Decarbonyl Rivaroxaban-d4 undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, usually in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
Decarbonyl Rivaroxaban-d4 is extensively used in various scientific research fields:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Rivaroxaban in biological samples.
Biology: It aids in studying the metabolic pathways and the biological fate of Rivaroxaban.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Rivaroxaban.
Industry: It is employed in the development of new anticoagulant drugs and in quality control processes.
Mechanism of Action
Decarbonyl Rivaroxaban-d4, like its parent compound Rivaroxaban, inhibits Factor Xa. Factor Xa is a crucial enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby reducing blood clot formation. This mechanism is highly selective, with a 10,000-fold higher selectivity for Factor Xa compared to other serine proteases .
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another Factor Xa inhibitor with a similar mechanism of action.
Dabigatran: A direct thrombin inhibitor that works downstream in the coagulation cascade.
Edoxaban: Another oral Factor Xa inhibitor with similar pharmacokinetic properties.
Uniqueness
Decarbonyl Rivaroxaban-d4 is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and quantification in biological systems, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C18H20ClN3O4S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-chloro-N-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1/i1D,2D,3D,4D |
InChI Key |
OKMRQXXUAFSBCM-FVWJCFPWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC[C@H](CNC(=O)C2=CC=C(S2)Cl)O)[2H])[2H])N3CCOCC3=O)[2H] |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
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